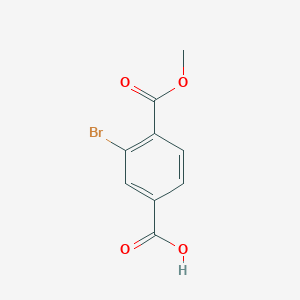

3-溴-4-(甲氧羰基)苯甲酸

概述

描述

3-Bromo-4-(methoxycarbonyl)benzoic acid, also known as 3-Bromo-4-methoxybenzoic acid, is a brominated aromatic carboxylic acid. It is a white crystalline solid with a molecular weight of 252.98 g/mol. This compound is widely used in organic synthesis, as a reagent for the preparation of various compounds, and as a catalyst in polymerization reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学研究应用

合成SGLT2抑制剂

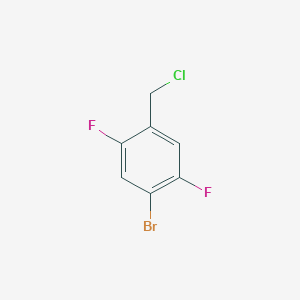

类似于3-溴-4-(甲氧羰基)苯甲酸衍生物的一个关键应用是合成SGLT2抑制剂,这是一类有望用于糖尿病治疗的治疗药物家族。一种新颖而实用的工业合成过程用于合成5-溴-2-氯-4-(甲氧羰基)苯甲酸,这是一种密切相关的化合物,该过程以对苯二甲酸二甲酯作为起始物质。这个过程展示了可扩展性、成本效益和总产率为24%,展示了其在大规模生产糖尿病药物方面的潜力(Zhang et al., 2022)。

分子性质分析

4-溴-3-(甲氧甲氧基)苯甲酸,一种与3-溴-4-(甲氧羰基)苯甲酸结构相似的化合物,通过密度泛函理论(DFT)研究了其结构、振动分析和化学反应性。这项研究突出了该化合物的反应性描述符,包括电离能和亲电性,这对于理解其在化学反应中的行为至关重要。还探讨了溶剂对这些反应性参数的影响,提供了关于溶剂化如何改变分子反应性的见解(Yadav et al., 2022)。

晶体结构比较

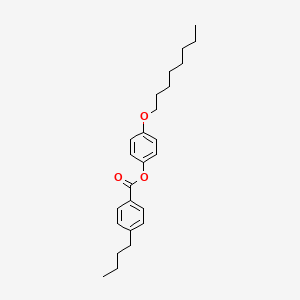

比较了甲基4-溴-2-(甲氧甲氧基)苯甲酸酯和4-溴-3-(甲氧甲氧基)苯甲酸的晶体结构,揭示了不同取代基如何通过氢键和π-π相互作用将分子组装成二维结构。这种比较为溴-羟基-苯甲酸衍生物的结构偏好和它们在设计具有所需性质的材料中的潜在应用提供了宝贵的见解(Suchetan et al., 2016)。

酯衍生物的合成

通过一系列反应,包括溴化、氧化和酯化,从香草醛合成了3-溴-4-羟基-5-甲氧基苯甲酸甲酯。这个过程实现了总产率为66.4%,展示了合成溴苯甲酸酯衍生物用于各种应用的可行性。中间体和最终产物使用核磁共振和红外光谱进行表征,突出了该化合物在化学合成和材料科学中的潜在用途(Zha Hui-fang, 2011)。

安全和危害

While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

未来方向

生化分析

Biochemical Properties

3-Bromo-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis and biological evaluation of retinoid X receptor-selective agonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Molecular Mechanism

At the molecular level, 3-Bromo-4-(methoxycarbonyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine atom and methoxycarbonyl group are key to its binding affinity and specificity. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(methoxycarbonyl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(methoxycarbonyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, impacting the health and viability of the animal models .

Metabolic Pathways

3-Bromo-4-(methoxycarbonyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can lead to the production of intermediate compounds, which may have their own biological activities .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-(methoxycarbonyl)benzoic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, it may accumulate in certain organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Bromo-4-(methoxycarbonyl)benzoic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches the appropriate site of action within the cell. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in different cellular compartments .

属性

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)